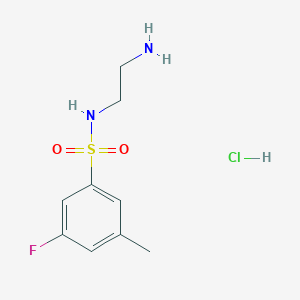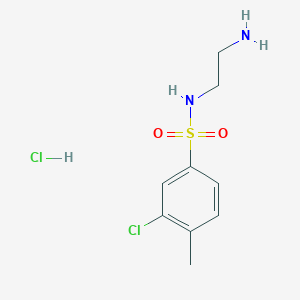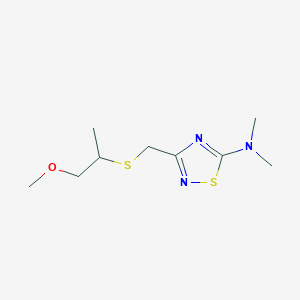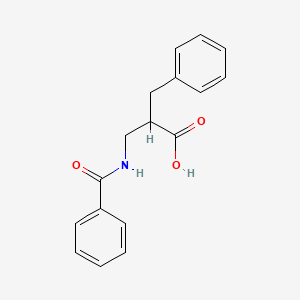![molecular formula C18H19N5O2 B7640319 3-[4-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)morpholin-2-yl]phenol](/img/structure/B7640319.png)
3-[4-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)morpholin-2-yl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)morpholin-2-yl]phenol, also known as CP-673451, is a small molecule inhibitor that has shown promising results in scientific research for its potential use in cancer treatment.
Wirkmechanismus
3-[4-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)morpholin-2-yl]phenol inhibits the activity of the protein kinase AKT, which is involved in cell survival and proliferation. By inhibiting AKT, this compound induces apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the activity of other proteins involved in cancer cell growth and proliferation, such as mTOR and P70S6K.
Biochemical and Physiological Effects
This compound has been shown to have a selective toxicity towards cancer cells, with minimal effects on normal cells. It has been shown to induce apoptosis in a variety of cancer cell lines, including breast, lung, and prostate cancer. This compound has also been shown to inhibit the growth of tumors in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
3-[4-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)morpholin-2-yl]phenol has several advantages for lab experiments. It has a high potency and selectivity towards cancer cells, making it an effective tool for studying cancer biology. It has also been shown to enhance the efficacy of other chemotherapeutic agents. However, this compound has limitations in terms of its solubility and stability, which can affect its effectiveness in experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-[4-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)morpholin-2-yl]phenol. One direction is to investigate its potential use in combination with other chemotherapeutic agents. Another direction is to study its effects on other diseases such as rheumatoid arthritis and asthma. Additionally, further research is needed to optimize the synthesis method and improve the solubility and stability of this compound for use in experiments.
In conclusion, this compound is a promising small molecule inhibitor that has shown potential for use in cancer treatment and other diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to explore its potential use in combination with other chemotherapeutic agents and in the treatment of other diseases.
Synthesemethoden
3-[4-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)morpholin-2-yl]phenol can be synthesized using a multi-step process that involves the reaction of 3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine with morpholine and phenol. The final product is obtained through purification and isolation techniques. This synthesis method has been optimized for high yields and purity.
Wissenschaftliche Forschungsanwendungen
3-[4-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)morpholin-2-yl]phenol has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. This compound has also been shown to enhance the efficacy of other chemotherapeutic agents. Additionally, this compound has been investigated for its potential use in the treatment of other diseases such as rheumatoid arthritis and asthma.
Eigenschaften
IUPAC Name |
3-[4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)morpholin-2-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c24-14-3-1-2-13(10-14)15-11-22(8-9-25-15)17-7-6-16-19-20-18(12-4-5-12)23(16)21-17/h1-3,6-7,10,12,15,24H,4-5,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQFYKTDSZUCHIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C3N2N=C(C=C3)N4CCOC(C4)C5=CC(=CC=C5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[[(1-Hydroxycyclopentyl)methyl-(pyridin-3-ylmethyl)amino]methyl]cyclopentan-1-ol](/img/structure/B7640239.png)


![2-fluoro-3-methyl-N-[5-(morpholin-4-ylmethyl)pyridin-2-yl]benzamide](/img/structure/B7640280.png)
![3-[(4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carbonylamino)methyl]benzoic acid](/img/structure/B7640286.png)


![4-[[2-(5-fluoro-1H-indol-3-yl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7640306.png)
![5-[2-(3-Hydroxyphenyl)morpholin-4-yl]pyridine-2-carbonitrile](/img/structure/B7640313.png)


![N-[[4-(difluoromethoxy)-3-fluorophenyl]methyl]-4-(1,3,4-oxadiazol-2-yl)aniline](/img/structure/B7640357.png)

